(2S,3S)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid
Overview
Description
(2S,3S)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a hydroxyl group attached to a phenyl ring, and a butyric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted cinnamic acid derivative, using a chiral rhodium or ruthenium catalyst under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of biocatalysts, such as enzymes, can also be explored to achieve the desired stereochemistry with high specificity and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-hydroxyphenylbutanone.
Reduction: Formation of 2-amino-3-(4-hydroxyphenyl)butanol.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Scientific Research Applications
(2S,3S)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which (2S,3S)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions, influencing the activity of these targets. Pathways involved may include modulation of neurotransmitter systems or inhibition of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-2-Amino-3-(3-hydroxy-phenyl)-butyric acid
- (2S,3S)-2-Amino-3-(4-methoxy-phenyl)-butyric acid
- (2S,3S)-2-Amino-3-(4-hydroxy-phenyl)-propionic acid
Uniqueness
(2S,3S)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid is unique due to its specific stereochemistry and the presence of both an amino and a hydroxyl group on the phenyl ring. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2S,3S)-2-amino-3-(4-hydroxyphenyl)butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(9(11)10(13)14)7-2-4-8(12)5-3-7/h2-6,9,12H,11H2,1H3,(H,13,14)/t6-,9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKLNJOBXITXRM-RCOVLWMOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)C(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)O)[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901302145 | |
Record name | erythro-(2S,3S)-β-Methyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901302145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128573-14-8 | |
Record name | erythro-(2S,3S)-β-Methyltyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128573-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | erythro-(2S,3S)-β-Methyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901302145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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